molecular formula C12H22O2 B8311879 2-[(tetrahydro-2H-pyran-2-yl)methyl]cyclohexanol

2-[(tetrahydro-2H-pyran-2-yl)methyl]cyclohexanol

Cat. No. B8311879
M. Wt: 198.30 g/mol
InChI Key: SAQBVFACSCKZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(tetrahydro-2H-pyran-2-yl)methyl]cyclohexanol is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 198.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(tetrahydro-2H-pyran-2-yl)methyl]cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(tetrahydro-2H-pyran-2-yl)methyl]cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[(tetrahydro-2H-pyran-2-yl)methyl]cyclohexanol

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-(oxan-2-ylmethyl)cyclohexan-1-ol

InChI

InChI=1S/C12H22O2/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11/h10-13H,1-9H2

InChI Key

SAQBVFACSCKZSG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CC2CCCCO2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring THF solution of the Grignard reagent (formed from 2-(bromomethyl)tetrahydro-2H-pyran, 16a and powdered magnesium, 20 milligram-atoms) and cooled to -30° C., CuI is added as a bolus. After approx. 10 min., a solution of cyclohexene oxide (10 mmol) is added slowly, maintaining the reaction temperature below -25° C. until the addition is complete. The mixture is then stirred at 0° C. for 2 hours and checked by TLC and/or GC. The reaction is quenched by pouring into concentrated NH4Cl solution (if starting material remains, the reaction may be warmed to r.t. and followed by TLC or GC until no additional starting material is observed). Also, the addition of some concentrated NH4OH solution combined with vigorous stirring may be used to remove suspended CuI from the mixture. This mixture is then extracted with 2 portions of ether or 1:1 EA-hexane. The combined extracts are then washed with brine and dried (MgSO4). The product may be sufficiently pure at this point for use in the next reaction. Otherwise, it may be purified by distillation or flash chromatography.
Quantity
10 mmol
Type
reactant
Reaction Step One
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[Compound]
Name
Grignard reagent
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20 mg
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reactant
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